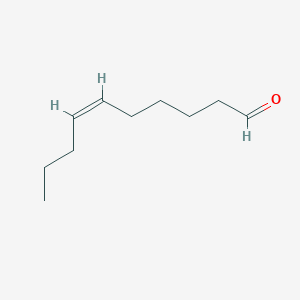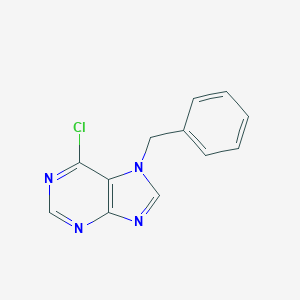
7-Benzyl-6-chloro-7H-purine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Benzyl-6-chloro-7H-purine and related compounds typically involves the alkylation of purine substrates with benzyl halides, followed by subsequent modifications such as the displacement of the chloro group or the introduction of additional functional groups. For example, compounds have been synthesized by alkylation of 6-chloropurines and further reaction with different agents to introduce various substituents, demonstrating the versatility of this chemical scaffold for the development of compounds with potential biological activities (Kelley et al., 1989).
Molecular Structure Analysis
The molecular structure of 7-Benzyl-6-chloro-7H-purine is characterized by the presence of a purine core with a benzyl group attached to the nitrogen atom and a chloro substituent on the purine ring. This structure has been the subject of various studies aiming to elucidate its chemical behavior and interaction with biological targets. Structural analyses often involve spectroscopic methods such as NMR, IR, and X-ray crystallography to confirm the identity and purity of synthesized compounds.
Chemical Reactions and Properties
7-Benzyl-6-chloro-7H-purine participates in a range of chemical reactions, reflective of its functional groups. These reactions include N-alkylation, hydrolysis, and coupling reactions, enabling the synthesis of a wide array of derivatives with varied biological activities. The chloro and benzyl groups in particular offer sites for chemical modifications, which can be exploited to synthesize analogs with enhanced properties or specific biological activities (Linn et al., 1994).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : This compound has shown cytotoxic activity against human breast cancer cells and can be used for studying cell cycle distribution and apoptosis (Conejo-García et al., 2008). Additionally, it has potent anti-proliferative activity against several human solid tumor cell lines, making it a potential lead structure for medicinal chemistry campaigns (Morales et al., 2014).
Drug Development : It is used in the synthesis of the clinical anticancer drug cladribine (Zhong et al., 2006) and has potential as a novel synthetic compound for further drug development (Gobouri, 2020).
Anticonvulsant Agent : This compound represents a new class of potent anticonvulsant agents for controlling seizures (Kelley et al., 1988).
Antiviral Activity : It has been identified as having antirhinovirus activity, effective against rhinovirus serotype 1B (Kelley et al., 1989).
Antimycobacterial Activity : Derivatives of this compound, such as 9-benzyl-2-chloro-6-(2-furyl)purine, have shown antimycobacterial activity against Mycobacterium tuberculosis (Gundersen et al., 2002).
Chemical Synthesis and Pharmacology : It acts as a precursor to trisubstituted benzenes bearing purine and/or pyrimidine rings, which are analogs of Hoogsteen base-triplets, indicating its importance in synthetic chemistry and pharmacological research (Hocek et al., 2002).
Apoptosis Regulatory Pathway Targets : The compound has been studied for its anticancer activity and potential drug targets in apoptosis regulatory pathway genes (Díaz-Gavilán et al., 2008).
Eigenschaften
IUPAC Name |
7-benzyl-6-chloropurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVQOWYMWBZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282398 | |
| Record name | 7-Benzyl-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-6-chloro-7H-purine | |
CAS RN |
1928-77-4 | |
| Record name | 1928-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Benzyl-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



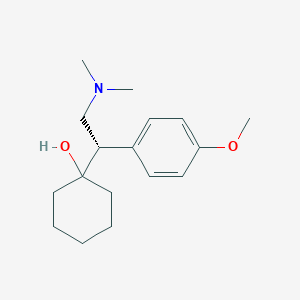
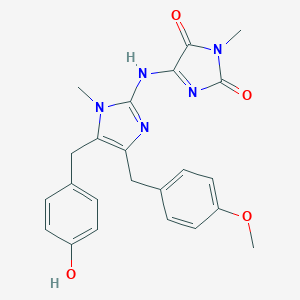
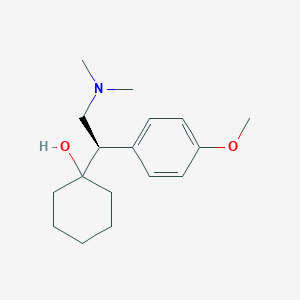
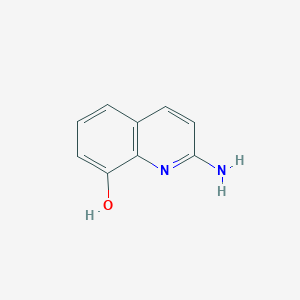
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
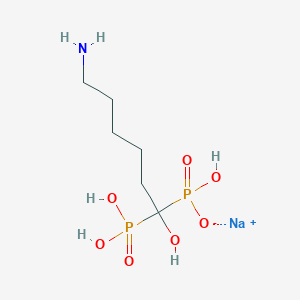
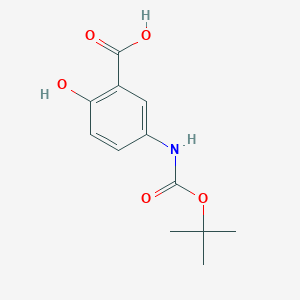
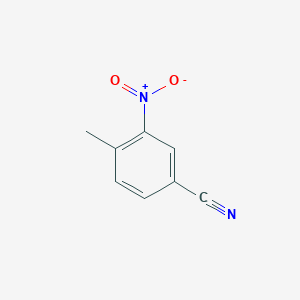

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
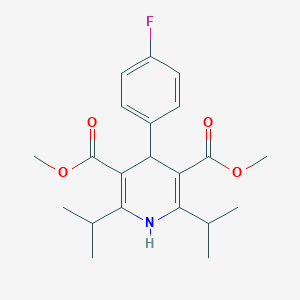
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
